Fedovapagon is derived from a class of compounds that target the vasopressin V2 receptor. It is synthesized through advanced chemical methodologies that allow for precise control over its molecular structure, ensuring high purity and efficacy. The compound is classified under the category of nonpeptidic vasopressin analogs, which are designed to mimic the action of vasopressin without the complexities associated with peptide-based drugs .
The synthesis of Fedovapagon involves several key steps that utilize modern synthetic organic chemistry techniques. A notable method includes the use of continuous flow reactors, which enhance reaction efficiency and product consistency. The synthesis typically requires:
The final steps usually involve purification processes such as chromatography to ensure that the product meets stringent quality control standards.
Fedovapagon has a complex molecular structure characterized by specific functional groups that confer its biological activity. Its chemical formula is with a molecular weight of approximately 342.39 g/mol. Key features include:
The three-dimensional conformation of Fedovapagon can be analyzed using computational modeling techniques to predict its binding affinity and orientation when interacting with the V2 receptor.
Fedovapagon participates in various chemical reactions primarily related to its synthesis and degradation pathways. Notable reactions include:
The mechanism of action of Fedovapagon centers on its role as an agonist for the vasopressin V2 receptor. Upon binding:
Fedovapagon exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and formulation strategies for drug development .
Fedovapagon's primary applications lie within pharmacology and therapeutic development:
Fedovapagon (chemical name: (2S)-N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide) is a selective small-molecule agonist targeting the vasopressin V2 receptor (V2R). Its development code VA-106483 or VA483 denotes its origin at Vantia Therapeutics [1] [4]. With the CAS registry number 347887-36-9 and molecular formula C₂₇H₃₄N₄O₃, fedovapagon exemplifies rationally designed molecules for urological disorders [4] [10]. Its INN (International Nonproprietary Name) "fedovapagon" follows WHO nomenclature guidelines for vasopressin receptor modulators, aligning with its antidiuretic mechanism [8] [10].
Table 1: Fedovapagon Nomenclature
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | (2S)-N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide |
INN | Fedovapagon |
Synonyms | VA-106483; VA483 |
CAS Registry | 347887-36-9 |
Molecular Formula | C₂₇H₃₄N₄O₃ |
The therapeutic modulation of vasopressin receptors began with peptide hormones like native arginine vasopressin (AVP) and its synthetic analog desmopressin. Early efforts focused on diabetes insipidus and enuresis, leveraging V2R activation to concentrate urine [6]. However, peptide therapeutics faced limitations:
The discovery of V2R expression in bladder urothelium (beyond renal tubules) revolutionized the field. Research demonstrated that localized V2R activation:
This dual mechanism validated fedovapagon’s design as a small-molecule V2R agonist capable of targeting both renal and extra-renal pathways. Preclinical models confirmed that fedovapagon decreased urine production by 55% in mice and prolonged the first uninterrupted sleep period (FUSP)—a key metric in nocturia management [3] [9].
Fedovapagon belongs to the non-peptide benzazepine derivatives—a class engineered for oral bioavailability and receptor selectivity. Its pharmacological profile includes:
- High Selectivity:
- Structural Advantages:
Table 2: Pharmacodynamic Profile vs. Peptide Analogs
Parameter | Fedovapagon | Desmopressin |
---|---|---|
Receptor Target | V2R | V2R > V1R |
EC₅₀ (Human V2R) | 24 nM | 0.3–1.5 nM |
Administration Route | Oral | Intranasal/Oral |
Half-life | Not published | 2–4 hours |
Molecular Type | Small molecule | Peptide |
Fedovapagon’s classification as a New Molecular Entity (NME) underscores its chemical novelty relative to endogenous peptides or repurposed hormones [1]. Its orphan drug status for nocturia further emphasized unmet clinical needs in urological therapeutics [1].
Despite its discontinuation in clinical development (Phase II/III trials terminated in 2021), fedovapagon retains significance in pharmacopeias as a proof-of-concept molecule for targeted V2R agonism [1] [8]. Its legacy includes:
- Mechanistic Insights:
- Regulatory and Compendial Impact:
- Clinical Demand Nexus:
Table 3: Development Timeline and Key Findings
Year | Development Milestone | Significance |
---|---|---|
2008 | First pharmacodynamic characterization | Confirmed V2R agonist activity (EC₅₀ = 24 nM) [4] |
2013 | Phase I trial in BPH patients with nocturia | Demonstrated antidiuretic effect [9] |
2021 | Discontinuation of Phase II/III trials (USA, UK, Germany) | Strategic decisions, not safety-related [1] |
2025 | Bladder V2R mechanism elucidated | Confirmed bladder relaxation and urothelial water reabsorption [3] |
Fedovapagon’s innovation lies in bridging mechanistic novelty (dual kidney-bladder action) with clinical pragmatism (oral dosing). Though discontinued, it catalysed next-generation V2R agonists with optimized therapeutic indices [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7